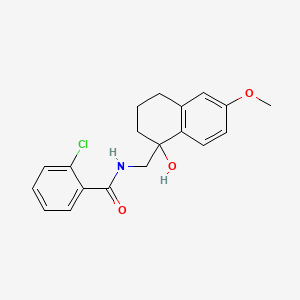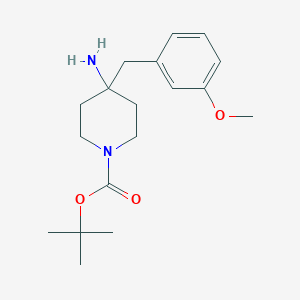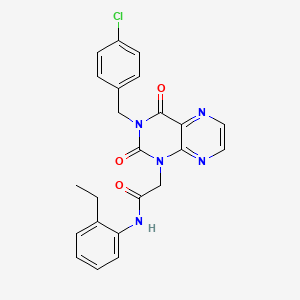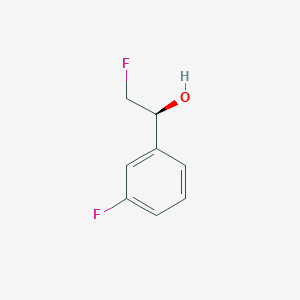
2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Chemical Reactions Analysis
The chemical reactions that “this compound” might undergo would depend on its molecular structure and the conditions under which it’s subjected .科学的研究の応用
Chemical Synthesis and Derivative Formation
The compound 2-chloro-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzamide, due to its complex structure, finds its applications primarily in the field of chemical synthesis and derivative formation. Research has explored its use in synthesizing various derivatives and analogs, particularly focusing on its reactivity and potential in forming new chemical entities with significant properties.
For instance, research by Yi et al. (2005) delved into synthesizing 4-chloro-5-hydroxy-1H-benzo[g]indoles through reactions involving similar complex naphthalene derivatives. This study highlights the potential of such compounds in forming heterocyclic compounds that could have further applications in medicinal chemistry and materials science (H. Yi, H. Cho, & K. Lee, 2005).
Antineoplastic and Antimonoamineoxidase Properties
Compounds structurally related to this compound have been investigated for their biological activities, including antineoplastic and antimonoamineoxidase properties. For example, Markosyan et al. (2010) synthesized derivatives of dihydronaphthalene and evaluated their antineoplastic and antimonoamineoxidase effects, indicating potential therapeutic applications (A. Markosyan et al., 2010).
Pharmacological Characterization and PET Radiotracer Development
In the realm of pharmacology, derivatives resembling the structure of this compound have been characterized for their binding affinities to receptors, which is crucial for developing diagnostic tools such as PET radiotracers. Abate et al. (2011) worked on arylamides hybrids of high-affinity σ2 receptor ligands to develop PET radiotracers, indicating the utility of such compounds in diagnostic imaging and tumor diagnosis (C. Abate et al., 2011).
Novel Antidepressant Development
The structural complexity of this compound and its derivatives offers a platform for developing novel pharmacological agents. For instance, Meyer et al. (1995) synthesized A-80426, combining potent α-2 antagonist activity with equivalent 5-HT uptake inhibitory activity, showcasing the potential of such compounds in treating depression (M. Meyer et al., 1995).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-chloro-N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-24-14-8-9-16-13(11-14)5-4-10-19(16,23)12-21-18(22)15-6-2-3-7-17(15)20/h2-3,6-9,11,23H,4-5,10,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYLKRNMKAKCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B2570842.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)
![N-(2,3-dimethylphenyl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide](/img/structure/B2570844.png)


![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-acetamidophenyl)acetamide](/img/structure/B2570851.png)
![Methyl 2-(4-(benzylsulfonyl)butanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2570852.png)

![ethyl 2-[(2Z)-2-{[4-(diethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2570856.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3-(5-bromo-2-methoxyphenyl)propanamide](/img/structure/B2570860.png)
![ethyl 4-[2-({3-[4-(4-fluorophenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2570861.png)
![5-benzyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2570864.png)
